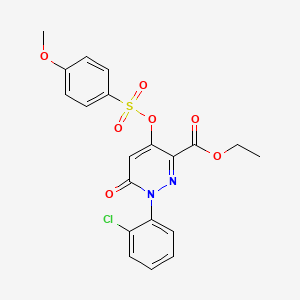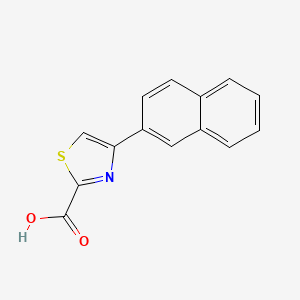
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazoles and contains an amino group and an ethanol group.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has been studied for its potential use in the development of new drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins that are involved in the growth of cancer cells and inflammation. In addition, 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol may interact with certain receptors in the brain and nervous system, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has several biochemical and physiological effects. This compound has been found to reduce the levels of certain inflammatory markers in the blood, which suggests that it may have anti-inflammatory properties. In addition, 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has been shown to reduce the growth of cancer cells in animal models, which suggests that it may have anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for the development of new drugs for cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new drugs for cancer and inflammatory diseases. In addition, future studies could focus on improving the solubility of this compound in water to make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol can be achieved by several methods. One of the most common methods is the reaction of 3-methyl-1-phenyl-5-pyrazolone with isobutyraldehyde in the presence of ammonium acetate and acetic acid. The reaction yields 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol as a white solid with a yield of 70-80%.
Eigenschaften
IUPAC Name |
2-amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-6(2)8-4-7(9(13)5-10)11-12(8)3/h4,6,9,13H,5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLYKYUQUBLJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)






![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)


![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

